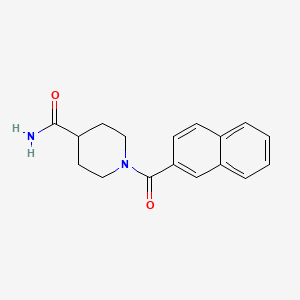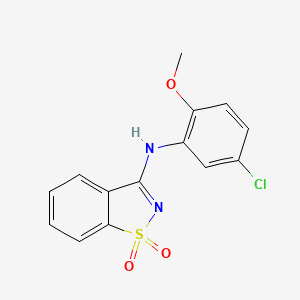![molecular formula C17H25N3O3 B5838619 N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5838619.png)
N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide is a synthetic organic compound with potential applications in various fields of chemistry and biology. It is characterized by its unique molecular structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a hydrazinecarboxamide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide typically involves the following steps:
Formation of the Ethoxyphenyl Acetyl Intermediate:
Hydrazinecarboxamide Formation:
Cyclohexyl Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
- N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide
- N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazine
- N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxylate
Comparison: N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
属性
IUPAC Name |
1-cyclohexyl-3-[[2-(4-ethoxyphenyl)acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-23-15-10-8-13(9-11-15)12-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXHPCEWDTNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-methylbenzyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5838541.png)
![N-allyl-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5838557.png)
![5,6-Di(piperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5838569.png)
![N-(2,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5838575.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]acetamide](/img/structure/B5838584.png)

![3-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5838594.png)

![N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5838608.png)
![N-[(2-cyanophenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B5838627.png)


![2-cyano-N'-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5838639.png)
![N-(3,5-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5838640.png)
